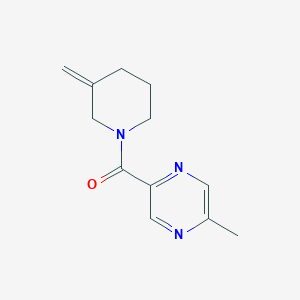
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQ analogs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Wissenschaftliche Forschungsanwendungen
Inhibitors of Phenylethanolamine N-methyltransferase
Research indicates that 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, closely related to N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, were prepared and evaluated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. The most potent inhibitors identified were derivatives with bromo- and chlorosulfonanilides, highlighting the structural significance of sulfonamide derivatives in the modulation of PNMT activity (Blank, Krog, Weiner, & Pendleton, 1980).
Synthesis of Tetrahydroisoquinoline Carboxylates
Another study focused on the synthesis of 1,2,3,4-tetrahydroisoquinoline carboxylates through the Pictet-Spengler condensation, a key chemical reaction for constructing tetrahydroisoquinoline skeletons. This synthetic route is significant for the development of new chemical entities with potential biological activities, showcasing the versatility of sulfonamide derivatives in synthetic organic chemistry (Silveira, Bernardi, Braga, & Kaufman, 1999).
Oxidative Stress-Inducing Anticancer Agents
Aromatic sulfonamides containing a condensed piperidine moiety, including derivatives of tetrahydroisoquinolines, have been synthesized and shown to induce oxidative stress, deplete glutathione, and exert cytotoxic effects in various cancer cell lines. This research underscores the potential of sulfonamide derivatives as anticancer agents, providing a foundation for further exploration of their therapeutic applications (Madácsi, Kanizsai, Fehér, Gyuris, Ózsvári, Erdélyi, Wölfling, & Puskás, 2013).
Synthesis of Quinolin-4-ylmethanesulfonamides
A copper-catalyzed reaction provided a novel approach to synthesize diversified 4-aminoquinolines, leading to [1,3] N-to-C rearrangement to quinolin-4-ylmethanesulfonamides. This method highlights innovative synthetic strategies in creating complex sulfonamide structures with potential for diverse biological activities (Oh, Kim, & Park, 2017).
Antimicrobial Sulfonate Derivatives
Research into N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives demonstrated their antimicrobial and antifungal activities. Such studies are crucial for the development of new antimicrobial agents, especially in the context of increasing resistance to existing antibiotics (Fadda, El-Mekawy, & AbdelAal, 2016).
Eigenschaften
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-15(19)18-8-7-12-5-6-14(10-13(12)11-18)17-23(20,21)16-4-3-9-22-16/h3-6,9-10,17H,2,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQHLFAEUPUFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

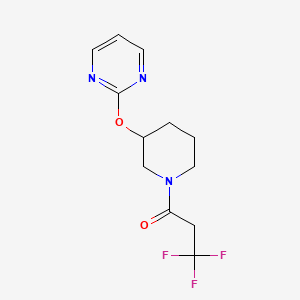
![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)
![1-tert-butyl-3-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692641.png)

![4-(2,6-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2692643.png)

![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2692646.png)
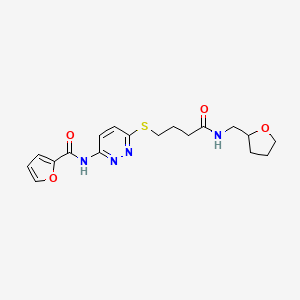
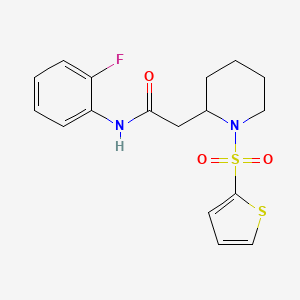

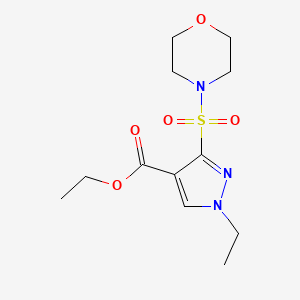

![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)
